![molecular formula C21H20O3 B5680470 7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the root extracts of kava plant (Piper methysticum). FKA has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activities.
Mecanismo De Acción
The mechanism of action of FKA is complex and involves multiple targets and pathways. FKA has been shown to modulate the activity of various enzymes, including protein kinase C, mitogen-activated protein kinase, and cyclooxygenase-2. FKA also interacts with several receptors, such as GABA-A, TRPV1, and cannabinoid receptors. Furthermore, FKA has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
FKA has been found to modulate various biochemical and physiological processes, including cell cycle progression, apoptosis, angiogenesis, and inflammation. FKA has also been shown to regulate the expression of various genes involved in cancer progression and metastasis. In addition, FKA has been found to possess antioxidant properties and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FKA has several advantages as a research tool, including its natural origin, unique chemical structure, and multiple biological activities. However, FKA also has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on FKA, including:
1. Further elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of FKA.
2. Development of novel FKA derivatives with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of FKA with other anticancer and anti-inflammatory agents.
4. Exploration of the potential use of FKA as a chemopreventive agent.
5. Evaluation of the safety and efficacy of FKA in clinical trials.
In conclusion, FKA is a natural chalcone with multiple biological activities that has shown promising potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop novel derivatives with improved properties.
Métodos De Síntesis
FKA can be synthesized from 2-hydroxy-4-methoxybenzophenone and 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction occurs through an aldol condensation followed by dehydration and cyclization to form the chromenone ring.
Aplicaciones Científicas De Investigación
FKA has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that FKA can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways. In addition, FKA has shown promising anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. FKA has also been demonstrated to possess antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMVBXQPONLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

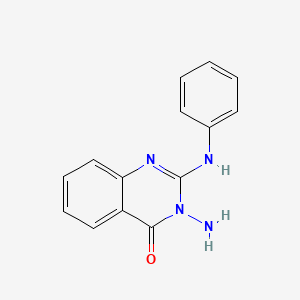
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
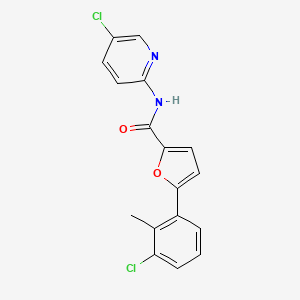
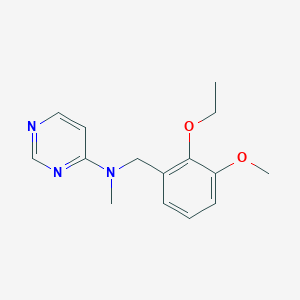
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
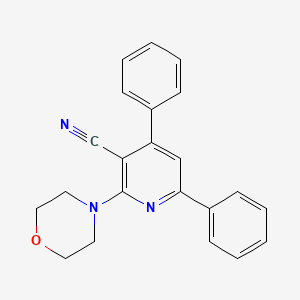
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
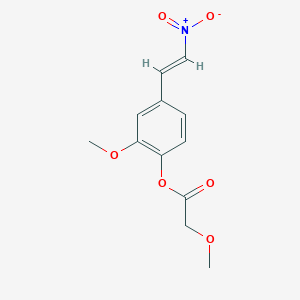
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)